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Compound of Interest

Compound Name: 3-Methoxy-3-phenylazetidine

Cat. No.: B15109957 Get Quote

CAS Number: 1240528-45-3 (for hydrochloride salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-3-phenylazetidine, a

heterocyclic compound with potential applications in medicinal chemistry. Due to the limited

availability of public data specifically for this compound, this guide draws upon established

principles of azetidine synthesis and the known biological activities of structurally related

molecules.

Physicochemical Properties
A summary of the key physicochemical properties for 3-Methoxy-3-phenylazetidine
hydrochloride is presented below. This data is primarily computationally predicted and sourced

from publicly available chemical databases.
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Property Value Source

Molecular Formula C₁₀H₁₄ClNO PubChem[1]

Molecular Weight 199.68 g/mol PubChem[1]

IUPAC Name
3-methoxy-3-

phenylazetidine;hydrochloride
PubChem[1]

SMILES
COC1(CNC1)C2=CC=CC=C2.

Cl
PubChem[1]

InChI

InChI=1S/C10H13NO.ClH/c1-

12-10(7-11-8-10)9-5-3-2-4-6-

9;/h2-6,11H,7-8H2,1H3;1H

PubChem[1]

Predicted XLogP3 2.1 PubChem

Predicted Hydrogen Bond

Donor Count
1 PubChem

Predicted Hydrogen Bond

Acceptor Count
2 PubChem

Predicted Rotatable Bond

Count
2 PubChem

Synthesis
While a specific, detailed experimental protocol for the synthesis of 3-Methoxy-3-
phenylazetidine is not readily available in the public domain, a plausible synthetic route can

be conceptualized based on established methods for the synthesis of 3-substituted azetidines.

A general and logical workflow for its preparation is outlined below.

Conceptual Synthetic Workflow
The synthesis would likely commence from a suitable precursor, such as 3-phenylazetidin-3-ol,

which can be prepared from the corresponding ketone. The subsequent methoxy

functionalization at the C3 position is a key step.
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Starting Materials

Intermediate Synthesis

Final Product Synthesis

3-Phenylazetidin-3-one

3-Phenylazetidin-3-ol

Reduction

3-Methoxy-3-phenylazetidine

O-Methylation

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 3-Methoxy-3-phenylazetidine.

Experimental Protocol: General Procedure for O-
Methylation of a Tertiary Alcohol
This protocol is a generalized procedure and would require optimization for the specific

substrate.

Materials:

3-Phenylazetidin-3-ol

Sodium hydride (NaH)

Methyl iodide (CH₃I)

Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylazetidin-

3-ol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents)

portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes,

then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas

evolution ceases.

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents)

dropwise. Allow the reaction to warm to room temperature and stir overnight.

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous Na₂SO₄, and filter.

Purification: Concentrate the filtrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel to yield 3-Methoxy-3-phenylazetidine.

Potential Biological Activity: Selective Estrogen
Receptor Modulation
Structurally related N-substituted azetidine derivatives have been investigated as Selective

Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that bind to

estrogen receptors (ERs) and can act as either agonists or antagonists in a tissue-specific

manner. This suggests that 3-Methoxy-3-phenylazetidine could potentially interact with

estrogen receptors. A patent for N-substituted azetidine derivatives highlights their potential use

in conditions such as osteoporosis, breast cancer, and endometriosis[2].
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Signaling Pathway: Estrogen Receptor Action
The diagram below illustrates the general mechanism of action for an estrogen receptor

antagonist. An antagonist would bind to the estrogen receptor (ERα or ERβ), preventing the

binding of the natural ligand, estradiol. This blockage inhibits the conformational changes

required for coactivator recruitment and subsequent gene transcription.

Cell Cytoplasm

Cell Nucleus

Estrogen Receptor (ER)

Estrogen Response Element (DNA)

Binds

No Transcription

Estradiol

Binds

3-Methoxy-3-phenylazetidine
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Caption: Potential antagonistic action of 3-Methoxy-3-phenylazetidine on the Estrogen

Receptor pathway.

Experimental Protocols for Biological Activity
Screening
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To investigate the potential SERM activity of 3-Methoxy-3-phenylazetidine, the following

experimental protocols are suggested.

Estrogen Receptor Alpha (ERα) Antagonist Assay
This assay determines the ability of a compound to inhibit the binding of a fluorescently labeled

estrogen to the ERα ligand-binding domain.

Materials:

Recombinant human ERα ligand-binding domain

Fluorescently labeled estradiol (e.g., Fluormone™ ES2)

Test compound (3-Methoxy-3-phenylazetidine)

Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)

Black, low-volume 384-well plates

Fluorescence polarization plate reader

Procedure:

Compound Dilution: Prepare a serial dilution of 3-Methoxy-3-phenylazetidine in the assay

buffer.

Assay Plate Preparation: To each well of the 384-well plate, add the assay buffer,

fluorescently labeled estradiol, and the diluted test compound.

Reaction Initiation: Add the recombinant ERα to each well to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis: Calculate the percent inhibition of binding at each concentration of the test

compound and determine the IC₅₀ value.
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Cell-Based Estrogen Receptor Functional Assay
This assay measures the ability of a compound to antagonize estradiol-induced gene

expression in a human cell line that endogenously expresses the estrogen receptor, such as

MCF-7 breast cancer cells.

Materials:

MCF-7 cells

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

Phenol red-free medium

Estradiol

Test compound (3-Methoxy-3-phenylazetidine)

Luciferase reporter plasmid containing an estrogen response element (ERE)

Transfection reagent

Luciferase assay system

Procedure:

Cell Culture and Transfection: Culture MCF-7 cells and transfect them with the ERE-

luciferase reporter plasmid.

Hormone Deprivation: After transfection, switch the cells to a phenol red-free medium

containing charcoal-stripped serum for 24-48 hours to remove any residual estrogens.

Compound Treatment: Treat the cells with a fixed concentration of estradiol in the presence

of varying concentrations of 3-Methoxy-3-phenylazetidine.

Incubation: Incubate the cells for 24 hours.

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
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Data Analysis: Determine the ability of the test compound to inhibit estradiol-induced

luciferase expression and calculate the IC₅₀ value.

Conclusion
3-Methoxy-3-phenylazetidine is a small molecule with potential for further investigation in the

field of drug discovery. While specific experimental data for this compound is scarce, its

structural features suggest that it may possess interesting biological activities, particularly as a

Selective Estrogen Receptor Modulator. The synthetic and experimental protocols outlined in

this guide provide a framework for researchers to synthesize and evaluate the biological

properties of this and related azetidine derivatives. Further research is warranted to fully

elucidate its pharmacological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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